![molecular formula C12H7ClF3NO2 B2571378 2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone CAS No. 866008-04-0](/img/structure/B2571378.png)
2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone is a chemical compound with the molecular formula C12H7ClF3NO2 . It is a derivative of naphthoquinone, a class of organic compounds that are widely used in medicinal chemistry due to their diverse biological properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthoquinone core with a chlorine atom and a trifluoroethylamino group attached . The quinone ring contains a system of double bonds conjugated with carbonyl groups .Chemical Reactions Analysis
Naphthoquinones, including this compound, are susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . They can be easily reduced by various agents and converted to dihydroxynaphthalene .Scientific Research Applications
Antimicrobial and Antifungal Properties
2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone derivatives have been studied for their potential as broad-spectrum therapeutics due to their promising bioactivity against various human cells and pathogens like Plasmodium falciparum and Mycobacterium tuberculosis (Olawode et al., 2019). Another study demonstrated that aminopyrazole derivatives of this compound exhibited significant antimicrobial and fungicidal activities, particularly against the Candida tenuis test culture (Polish et al., 2019).
Crystal Structure Analysis
Research on the crystal structures of derivatives of this compound has been conducted, revealing their non-planar molecular structure and the existence of hydrogen bonds N–H···O and N–H···Cl (Yıldırım et al., 2019).
Antimalarial and Anticancer Activities
Some novel substituted amino analogues of 1,4-naphthoquinone, including this compound, have shown substantial antimalarial and anticancer activities (Sanjay et al., 2022).
Electrochemical and Photoelectrochemical Applications
The compound has been used in the electrochemical and photoelectrochemical reduction of O2 to H2O2, showcasing its potential in chemical processes and possibly in energy-related applications (Calabrese et al., 1983).
Optical and Nonlinear Optical Applications
A study on the molecular geometry and electro-optic behavior of derivatives of this compound suggests their potential use in electro-optic and nonlinear optical applications (Dar et al., 2020).
Future Directions
Naphthoquinone derivatives, including 2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone, have potential for further studies in the development of drugs for treating cancer and multidrug-resistant bacteria . Their unique structural features and diverse biological properties make them promising candidates for future research .
properties
IUPAC Name |
2-chloro-3-(2,2,2-trifluoroethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c13-8-9(17-5-12(14,15)16)11(19)7-4-2-1-3-6(7)10(8)18/h1-4,17H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBIWLVPTYBQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-1-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2571295.png)
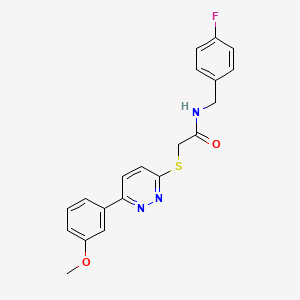

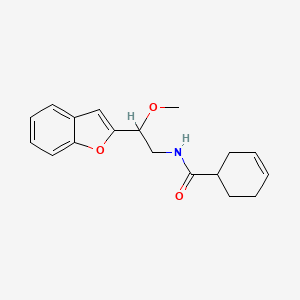
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2571305.png)
![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride](/img/structure/B2571306.png)

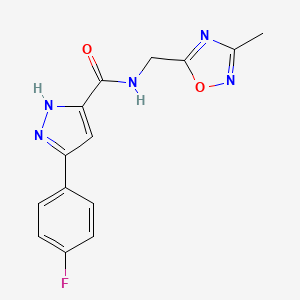
![2-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B2571311.png)

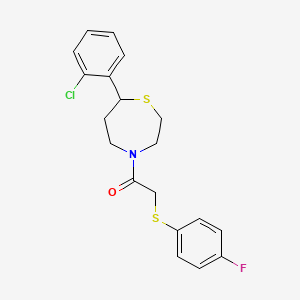
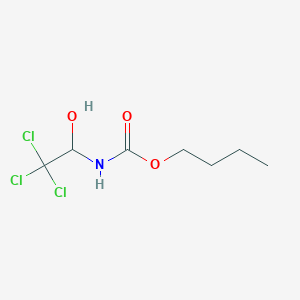
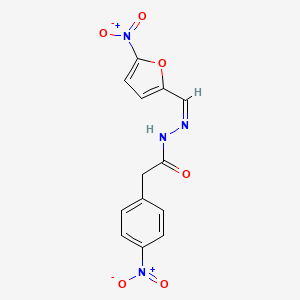
![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571318.png)